molecular formula C11H14N2S B1228421 Tiquinamide CAS No. 53400-67-2

Tiquinamide

Cat. No.: B1228421
CAS No.: 53400-67-2
M. Wt: 206.31 g/mol
InChI Key: AIMIAJHGOMWBQG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tiquinamide can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:

    Selection of catalysts: To enhance reaction rates and selectivity.

    Optimization of reaction conditions: Such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tiquinamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tiquinamide has been explored for various scientific research applications:

Mechanism of Action

Tiquinamide exerts its effects by inhibiting the synthesis of gastric acid. It targets specific pathways involved in acid secretion, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tiquinamide

This compound is unique in its specific chemical structure, which allows it to inhibit gastric acid synthesis through a different mechanism compared to other inhibitors. Its tetrahydroquinoline ring and carbothioamide group contribute to its distinct pharmacological profile .

Biological Activity

Tiquinamide, a compound with notable pharmacological properties, has garnered interest in the field of medicinal chemistry due to its biological activity, particularly its antiulcer and gastric antisecretory effects. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

Chemical Profile

This compound is chemically classified as a tetrahydroquinoline derivative. Its structure allows it to interact with various biological targets, contributing to its therapeutic effects. The compound is known for its potent gastric antisecretory activity, making it a candidate for treating conditions like peptic ulcers.

The primary mechanism through which this compound exerts its effects involves the inhibition of gastric acid secretion. Studies have shown that it acts on specific receptors in the gastric mucosa, leading to decreased acid production. This action is critical in managing ulcerative conditions and promoting mucosal healing.

Biological Activities

  • Antiulcer Activity :
    • This compound has demonstrated strong antiulcer properties in various experimental models. It effectively reduces ulcer formation induced by stress or pharmacological agents such as non-steroidal anti-inflammatory drugs (NSAIDs) and alcohol.
    • A study reported that this compound significantly decreased the number and severity of ulcers in rat models, showcasing its potential as a therapeutic agent for gastric ulcers .
  • Gastric Antisecretory Effects :
    • Research indicates that this compound can inhibit gastric acid secretion effectively. In experiments involving diabetic rats, this compound was shown to modulate the acid secretory response and electrolyte composition of gastric juice .
    • The compound's ability to reduce gastric acidity contributes to its protective effects on the gastric lining.

Case Studies

  • Animal Studies : In a controlled study involving rats, this compound was administered at varying doses. Results indicated a dose-dependent reduction in ulcer index and gastric acidity, highlighting its efficacy as an antiulcer agent.
  • Clinical Relevance : While most studies have been preclinical, the promising results suggest potential applications in human medicine, particularly for patients suffering from peptic ulcer disease.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessStudy Reference
AntiulcerStrong reduction in ulcer formation
Gastric AntisecretorySignificant decrease in gastric acid secretion
Safety ProfileGenerally well-tolerated in animal studies

Properties

CAS No.

53400-67-2

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

3-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide

InChI

InChI=1S/C11H14N2S/c1-7-5-8-3-2-4-9(11(12)14)10(8)13-6-7/h5-6,9H,2-4H2,1H3,(H2,12,14)

InChI Key

AIMIAJHGOMWBQG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(CCC2)C(=S)N)N=C1

Canonical SMILES

CC1=CC2=C(C(CCC2)C(=S)N)N=C1

Synonyms

3-methyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide
tiquinamide
tiquinamide monohydrochloride
tiquinamide oxalate
tiquinamide tartrate (1:1)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Methyl-8-cyano-5,6,7,8-tetrahydroquinoline (1.7 g., 0.01 m.) and thioacetamide (1.5 g., 0.02 m.) were dissolved in dimethylformamide (50 ml.), the solution saturated with dry hydrogen chloride gas and then heated on a steam bath for 4 hours. The cooled reaction mixture was poured onto water (200 ml.), washed with ethyl acetate (2 × 200 ml.) and the extracts discarded. The aqueous solution was adjusted to pH 10.0 with 46% sodium hydroxide and extracted into methylene chloride (2 × 200 ml.). The combined extracts were dried (sodium sulphate), evaporated in vacuo and the residual oil triturated with isopropanol and filtered. Recrystallisation from benzene gave the title compound as pale yellow needles (1.3 g., 63%) m.p. 149°.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
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Quantity
50 mL
Type
solvent
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63%

Synthesis routes and methods II

Procedure details

A solution of 3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide (27.9 g. 0.14 m) in dry pyridine (300 ml.), saturated with H2S gas, was treated with P2S5 (26 g., 0.14 m) and heated at reflux for 45 min. whilst maintaining a slow stream of H2S gas. The reaction mixture was evaporated to dryness in vacuo and cooled to 0° C, made alkaline with 10% sodium hydroxide and the solution extracted with chloroform (3 × 100 ml.). The combined extracts were washed with brine, dried and evaporated in vacuo. The residual oil was triturated with benzene and the solid filtered and recrystallised from benzene to give the title compound as pale yellow needles m.p. 149° (21.8 g., 87%). The hydrochloride was prepared as already described in Example 18 and isolated as colourless needles m.p. 219° C.
Quantity
27.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Quantity
26 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
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Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Synthesis routes and methods III

Procedure details

A solution of 3-methyl-5,6,7,8-tetrahydroquinoline (1.43 g, 0.01 mole) in benzene (20 ml) was treated with n-butyl-lithium (15% w/w, 4.5 ml, 0.01 mole) and the solution was allowed to stand at room temperature for 0.5 h. The solution was then treated with a suspension of silicon tetraisothiocyanate (1.3 g, 0.005 mole) in benzene (5 ml) at 0° C. After 10 min., water (50 ml) was added and the mixture was stirred for 0.5 h at room temperature and then acidified with conc. HCl. The aqueous layer was separated, washed with ethyl acetate and the pH was adjusted to 10 with solid Na2CO3. The basic mixture was extracted with ethyl acetate (3 × 50 ml) and the combined organic extracts were dried (MgSO4), filtered and evaporated. The residue was triturated with n-hexane to give 3-methyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide (0.2 g, 10%).
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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